Core Molecular Profile and Physical Characteristics
Core Molecular Profile and Physical Characteristics
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-Pentynoate
For the modern researcher and drug development professional, a deep understanding of versatile chemical building blocks is paramount. Ethyl 2-pentynoate, a molecule featuring both an activated alkyne and an ester functional group, represents a significant tool in the synthetic chemist's arsenal. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, reactivity profile, and practical applications, grounded in established scientific data.
Ethyl 2-pentynoate, with the CAS Number 55314-57-3, is a linear C7 ester.[1] Its structure is characterized by a terminal ethyl group on the C4 position of a pent-2-ynoic acid backbone, which has been esterified with ethanol. This arrangement of functional groups dictates its physical properties and chemical behavior.
The molecule's structure is visualized below:
Caption: Chemical structure of Ethyl 2-pentynoate.
A summary of its key physical and chemical properties is presented in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [2] |
| CAS Number | 55314-57-3 | [3] |
| Appearance | Colorless Liquid | [4] |
| Density | 0.957 g/mL at 25 °C | [5] |
| Boiling Point | 178-179 °C | [5] |
| Refractive Index (n20/D) | 1.439 | |
| Flash Point | 38 °C (100.4 °F) - closed cup | |
| Water Solubility | Not miscible | [1][3][5] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Characterization
Definitive identification and purity assessment of ethyl 2-pentynoate rely on standard spectroscopic techniques. The following data provides expected signatures for this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. The most prominent absorption is the carbonyl (C=O) stretch of the ester, which is expected in the 1730-1715 cm⁻¹ region for an α,β-unsaturated ester.[6] The carbon-carbon triple bond (C≡C) stretch will appear as a weaker absorption around 2260-2100 cm⁻¹. The C–O stretches of the ester group are typically observed as two or more bands in the 1300-1000 cm⁻¹ region.[6] Finally, C-H stretching from the aliphatic ethyl groups will be present just below 3000 cm⁻¹.[7] The NIST Chemistry WebBook provides reference IR spectra for this compound.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: One would expect a triplet-quartet system for the ester's ethyl group (O-CH₂-CH₃) and a triplet-quartet system for the ethyl group attached to the alkyne (C≡C-CH₂-CH₃). The chemical shifts would be influenced by the neighboring functional groups, with the O-CH₂ protons being the most downfield.
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¹³C NMR: The spectrum would show 7 distinct carbon signals. The most downfield signal would correspond to the carbonyl carbon of the ester. The two sp-hybridized carbons of the alkyne would appear in the midfield region (approx. 70-90 ppm), followed by the signals for the two CH₂ carbons and the two CH₃ carbons.[2]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would lead to fragmentation patterns useful for identification. The molecular ion peak (M⁺) would be observed at m/z = 126. Key fragments would likely arise from the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) or the ethyl group (-CH₂CH₃, m/z = 29). PubChem and the NIST Mass Spectrometry Data Center are resources for reference mass spectra.[2][8]
Synthesis and Reactivity
Synthesis Pathway
Ethyl 2-pentynoate is typically synthesized through the esterification of 2-pentynoic acid with ethanol under acidic conditions. An alternative route involves the reaction of an appropriate organometallic reagent with ethyl chloroformate or a similar electrophile. The general workflow for the esterification synthesis is a cornerstone of organic chemistry.
Caption: Generalized workflow for the synthesis of Ethyl 2-pentynoate.
Reactivity Profile
The reactivity of ethyl 2-pentynoate is dominated by its two functional groups: the alkyne and the ester.
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Reactions at the Alkyne: The C≡C triple bond is electron-deficient due to the conjugation with the electron-withdrawing ester group. This makes it susceptible to:
-
Nucleophilic Addition (Michael Addition): Soft nucleophiles like amines, thiols, and cuprates will add to the C3 position (β-carbon), a foundational reaction for creating more complex molecular scaffolds.
-
Hydrogenation: The alkyne can be selectively reduced. Using a Lindlar catalyst will yield the corresponding (Z)-alkene, ethyl (Z)-2-pentenoate.[9] Complete hydrogenation with catalysts like palladium on carbon (Pd/C) will produce the fully saturated ester, ethyl pentanoate.[9]
-
Cycloaddition Reactions: The activated alkyne can participate as a dienophile or dipolarophile in various cycloaddition reactions, such as the Diels-Alder or Huisgen [3+2] cycloadditions, to form cyclic structures.
-
-
Reactions at the Ester: The ester group undergoes reactions typical for this functionality:
-
Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester back to 2-pentynoic acid and ethanol.
-
Transesterification: Reaction with a different alcohol in the presence of a catalyst will exchange the ethyl group for a different alkyl group.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding alcohol, 2-pentyn-1-ol.
-
Aminolysis: Reaction with amines can form the corresponding amide.
-
Applications in Research and Drug Development
The dual functionality of ethyl 2-pentynoate makes it a valuable intermediate in organic synthesis. It is cited as being used as a pharmaceutical intermediate.[3][5][10] Its activated alkyne is particularly useful for introducing a five-carbon chain into a molecule via conjugate addition, a common strategy in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The ability to selectively modify the alkyne and the ester in subsequent steps provides significant synthetic flexibility.
Safety, Handling, and Storage
As a flammable liquid and vapor, ethyl 2-pentynoate requires careful handling.[1][2] It is also classified as causing serious eye damage and may cause allergy or asthma symptoms if inhaled.[1][2]
Experimental Protocol: Safe Handling and Storage
-
Engineering Controls: Always handle ethyl 2-pentynoate in a well-ventilated chemical fume hood.[4] Use explosion-proof electrical equipment.[1][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat. For situations with inadequate ventilation, a suitable respirator is necessary.[1]
-
Handling: Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][4][11] Use non-sparking tools and take precautionary measures against static discharge.[1][11] Avoid breathing vapors and prevent contact with skin and eyes.[1][4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][4] The recommended storage temperature is between 2°C and 8°C.[1] It should be stored away from oxidizing agents and acids.[3]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not release into the environment.[4]
References
-
The Good Scents Company. ethyl 2-pentenoate, 2445-93-4. [Link]
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PubChem. Ethyl pent-2-yn-1-oate | C7H10O2 | CID 99169. [Link]
-
PubChem. Ethyl pent-2-enoate | C7H12O2 | CID 102263. [Link]
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PrepChem.com. Synthesis of ethyl-2-methyl-pentanoate. [Link]
-
Elan Chemical. Safety Data Sheet. [Link]
-
NIST WebBook. 2-Pentynoic acid ethyl ester. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]
-
Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Ethyl pent-2-yn-1-oate | C7H10O2 | CID 99169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-pentynoate, 97+% | Fisher Scientific [fishersci.ca]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ETHYL 2-PENTYNOATE | 55314-57-3 [chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 2-Pentynoic acid ethyl ester [webbook.nist.gov]
- 9. prepchem.com [prepchem.com]
- 10. Ethyl 2-pentynoate, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. elan-chemical.com [elan-chemical.com]
